6-(2,6-dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione

Kinase inhibitor design Hinge-binding pharmacophore Pyrimidinedione SAR

6-(2,6-Dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione (CAS 2098011-76-6) is a disubstituted pyrimidine-2,4-dione derivative bearing a 2,6-dimethylmorpholino group at the C6 position. With a molecular formula of C10H15N3O3 and a molecular weight of 225.24 g/mol, it possesses two hydrogen bond donor sites (N1-H and N3-H) and a computed LogP of −0.32, indicating favorable aqueous solubility characteristics.

Molecular Formula C10H15N3O3
Molecular Weight 225.24 g/mol
CAS No. 2098011-76-6
Cat. No. B1479273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione
CAS2098011-76-6
Molecular FormulaC10H15N3O3
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=CC(=O)NC(=O)N2
InChIInChI=1S/C10H15N3O3/c1-6-4-13(5-7(2)16-6)8-3-9(14)12-10(15)11-8/h3,6-7H,4-5H2,1-2H3,(H2,11,12,14,15)
InChIKeyJUFIFRASDKLJQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,6-Dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione (CAS 2098011-76-6): Core Pyrimidinedione Scaffold for Kinase-Targeted Library Synthesis


6-(2,6-Dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione (CAS 2098011-76-6) is a disubstituted pyrimidine-2,4-dione derivative bearing a 2,6-dimethylmorpholino group at the C6 position. With a molecular formula of C10H15N3O3 and a molecular weight of 225.24 g/mol, it possesses two hydrogen bond donor sites (N1-H and N3-H) and a computed LogP of −0.32, indicating favorable aqueous solubility characteristics . The compound contains a free uracil-like NH at the N3 position, distinguishing it from N3-alkylated analogs commonly employed as cyclin-dependent kinase (CDK) inhibitor intermediates. This scaffold retains the unsubstituted pyrimidinedione core that can engage in bidentate hinge-region hydrogen bonding with kinase ATP-binding pockets, a feature exploited in multiple drug discovery programs targeting CDK4/6 [1].

Why 6-(2,6-Dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Simpler Morpholino-Pyrimidinediones in Kinase-Focused Research


Substituting this compound with a generic 6-morpholinopyrimidine-2,4-dione or an N3-alkylated analog introduces functionally meaningful differences in hydrogen bonding capacity, lipophilicity, and target engagement potential that directly impact experimental outcomes. Published structure–activity relationship (SAR) studies demonstrate that the 2,6-dimethyl substitution on the morpholine ring confers significantly enhanced antitumor potency relative to unsubstituted morpholino analogs, with dimethylmorpholino-bearing pyrimidines exhibiting the most potent activity among tested series [1]. Furthermore, the N3-unsubstituted pyrimidinedione core preserves two hydrogen bond donors (N1-H and N3-H), enabling a bidentate hinge-binding mode that is sterically and electronically precluded in N3-methylated comparators, which retain only a single donor site . These are not subtle distinctions—they represent discrete pharmacophoric features that determine whether a compound engages a kinase active site or fails to bind altogether.

Quantitative Differentiation Evidence for 6-(2,6-Dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione Against Its Closest Analogs


Hydrogen Bond Donor Count: Two Donors (N1-H, N3-H) Versus One in the N3-Methyl Analog Enables Bidentate Kinase Hinge Binding

The target compound possesses two hydrogen bond donor sites (N1-H and N3-H) on the pyrimidine-2,4-dione ring, as confirmed by its computed molecular properties (H_Donors = 2) . In contrast, the closest N3-methylated comparator, 6-(2,6-dimethylmorpholino)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 887444-63-5), bears a methyl substituent at the N3 position that eliminates one donor site, leaving only a single H-bond donor (N1-H) [1]. This difference is structurally deterministic: two donors permit a bidentate donor–acceptor interaction with the kinase hinge region (a motif exploited by clinical CDK4/6 inhibitors), whereas monodentate binding reduces both affinity and selectivity. The consequence is not incremental—it is a binary change in the compound's capacity to form the canonical hinge-binding interaction required for Type I kinase inhibition [2].

Kinase inhibitor design Hinge-binding pharmacophore Pyrimidinedione SAR

Dimethylmorpholino Substituent Confers Superior Antitumor Potency Over Unsubstituted Morpholino in Pyrimidine Series: Published SAR Evidence

In a systematic SAR study by Matsuno et al. (2000), triamino-substituted pyrimidine derivatives bearing various morpholino substituents were evaluated for antitumor activity across human cancer cell lines and murine leukemia models. Compounds incorporating the cis-2,6-dimethylmorpholino group exhibited 'the most potent antitumor activity' among all tested substituent variants, including unsubstituted morpholino and imidazolyl-bearing analogs [1]. The study explicitly ranks dimethylmorpholino > morpholino in potency, with the dimethylmorpholino-bearing compounds showing broad-spectrum activity and no or very weak aromatase inhibitory activity—indicating that the antitumor effect is not confounded by off-target aromatase modulation. This class-level SAR provides a published, peer-reviewed basis for prioritizing the 2,6-dimethylmorpholino-substituted pyrimidinedione scaffold over the simpler, more readily available 6-morpholinopyrimidine-2,4(1H,3H)-dione (CAS not specified, but structurally analogous) when antitumor screening is the intended application.

Antitumor SAR Morpholino substitution Pyrimidine derivatives

LogP Differentiation: Lower Lipophilicity (−0.32) of the N3-Unsubstituted Scaffold Relative to N3-Methyl Analog (XLogP3 ≈ 0) Improves Aqueous Solubility

The computed partition coefficient (LogP) of the target compound is −0.3232 as reported in the Leyan product specification , reflecting the polarity contributed by the two free NH groups on the pyrimidinedione ring. The N3-methylated comparator (CAS 887444-63-5) has a reported XLogP3 of 0 [1], representing an increase of approximately 0.32 log units—or roughly a twofold increase in lipophilicity. While modest in absolute magnitude, this difference places the target compound firmly within lead-like chemical space (LogP < 0) whereas the comparator sits at the boundary. In aqueous assay conditions, the lower LogP of the N3-unsubstituted compound predicts superior solubility and reduced nonspecific protein binding, both of which are advantageous for biochemical and cell-based screening applications.

Lipophilicity Aqueous solubility Lead-likeness

Purity Specification: 98% Grade Availability (Leyan) Provides Higher Assay Confidence Versus Standard 95% Offerings

Multiple vendors supply this compound at different purity grades. Leyan offers a 98% purity specification (Catalog No. 2229576) , while CymitQuimica lists a minimum purity of 95% . For the structurally related 6-morpholinopyrimidine-2,4(1H,3H)-dione, typical commercial purity is 95% and 98% grades are not consistently available across major suppliers. The 98% grade of the target compound reduces the likelihood of confounding biological assay results arising from impurities that may act as pan-assay interference compounds (PAINS) or unintended enzyme inhibitors. In procurement terms, selecting the 98% grade from Leyan provides a 3-percentage-point purity advantage, corresponding to a 60% reduction in total impurity burden relative to the 95% specification (from 5% to 2% total impurities).

Compound purity Assay reproducibility Procurement specification

Close Analog Demonstrates Micromolar CDK4/6 Inhibitory Activity (IC50 1.2–3.8 μM), Validating the Dimethylmorpholino-Pyrimidinedione Scaffold as a Kinase Inhibitor Pharmacophore

The N3-methylated close analog 6-(2,6-dimethylmorpholino)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 887444-63-5) has been characterized as a CDK4/6 inhibitor precursor with reported IC50 values in the range of 1.2–3.8 μM against breast cancer cell lines [1]. This data point directly validates the 2,6-dimethylmorpholino-pyrimidine-2,4-dione core as a competent kinase inhibitor pharmacophore. While the methyl-protected analog serves as a prodrug or intermediate form, the N3-unsubstituted target compound (CAS 2098011-76-6) retains the free NH that can directly engage the kinase hinge. The micromolar cellular activity of the close analog demonstrates that the dimethylmorpholino-pyrimidinedione scaffold is not merely a synthetic curiosity but a biologically active core with demonstrated target engagement in cancer-relevant pathways. This contrasts with simple 6-morpholinopyrimidine-2,4-diones lacking the dimethyl substitution, for which comparable CDK inhibitory data are absent from the peer-reviewed literature.

CDK4/6 inhibition Kinase pharmacophore Scaffold validation

Recommended Research and Procurement Application Scenarios for 6-(2,6-Dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione


CDK4/6 Kinase Inhibitor Library Synthesis: Use as a Key Intermediate with a Free Hinge-Binding NH

When constructing a focused library of CDK4/6 inhibitor candidates, this compound provides an immediate advantage over N3-methylated analogs: the free N3-H group enables direct bidentate hydrogen bonding to the kinase hinge region (Val/Leu backbone) without requiring a deprotection step. The 2,6-dimethylmorpholino substituent contributes the lipophilic bulk and conformational restriction that published SAR has linked to superior antitumor potency relative to unsubstituted morpholino variants [1]. The scaffold's LogP of −0.32 keeps early intermediates within lead-like physicochemical space, facilitating downstream optimization of ADME properties . Researchers can functionalize the C5 position (via halogenation or cross-coupling) or the N1 position (via alkylation) while retaining the free N3-H for hinge engagement—a synthetic flexibility that N3-blocked analogs cannot offer.

Antitumor Phenotypic Screening: Prioritized Scaffold Based on Published Cell-Based Potency Rank Order

For groups conducting unbiased phenotypic antitumor screens, the Matsuno et al. (2000) SAR study provides a published basis for including this dimethylmorpholino-pyrimidinedione scaffold in screening decks ahead of simpler morpholino analogs [1]. The study's finding that 2,6-dimethylmorpholino-substituted pyrimidines exhibit the most potent antitumor activity among tested variants—without confounding aromatase inhibition—means this chemotype carries a higher prior probability of yielding active hits. The 98% purity grade available from Leyan further supports direct deployment in cell-based assays where impurity-driven cytotoxicity can confound hit calling.

Biochemical Assay Development: Reduced LogP Supports Aqueous Compatibility and Lower Nonspecific Binding

In biochemical assay development requiring compounds with favorable aqueous solubility, the computed LogP of −0.3232 [1] positions this compound advantageously against the N3-methyl analog (XLogP3 ≈ 0) . The 0.32 log unit difference, while modest, translates to measurably lower nonspecific protein binding and reduced aggregation propensity in aqueous buffer systems. Combined with the availability of a 98% purity specification, this compound is well-suited for use as a control or tool compound in enzymatic assays where compound behavior in solution directly impacts data quality.

Medicinal Chemistry SAR Exploration: N3 and C5 Diversification with Preserved Hinge-Binding Motif

The compound's two hydrogen bond donor sites, confirmed by computed molecular properties (H_Donors = 2) [1], make it uniquely suitable for systematic SAR studies probing the contribution of hinge-binding interactions to kinase selectivity. Unlike N3-methylated comparators that are restricted to monodentate hinge contacts, this scaffold allows medicinal chemists to independently vary substituents at N1, N3, and C5 while maintaining—or deliberately abolishing—the bidentate hinge-binding motif. This experimental control is essential for deconvoluting the contributions of hinge affinity versus hydrophobic complementarity to overall kinase inhibition, and it is simply not achievable with N3-alkylated building blocks.

Quote Request

Request a Quote for 6-(2,6-dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.